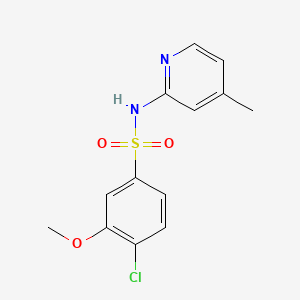

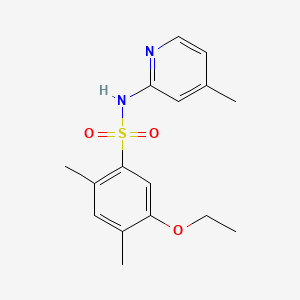

![molecular formula C11H5F3N4O2S B604328 4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid CAS No. 1354752-43-4](/img/structure/B604328.png)

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been synthesized and studied for its potential therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds has been achieved by cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent .Physical And Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 1610 cm^-1 (C=N), 751 cm^-1 (C–S–C), 2914 cm^-1 (C–H arom), 1263 cm^-1 (N–N=C), and 1133 cm^-1 (C–F). The 1H NMR spectrum (CDCl3, 400 MHz) shows various peaks, indicating the presence of different types of hydrogen atoms .科学的研究の応用

Organic Chemistry Synthesis

This compound plays a significant role in the field of organic chemistry, particularly in the synthesis of 3-trifluoromethyl-1,2,4-triazoles . A convenient approach for the construction of these pharmaceutically valuable compounds has been developed, which employs readily available starting materials . The multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .

Pharmaceutical Applications

1,2,4-Triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals . For instance, the commercial drug sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Agrochemical Applications

Trifluoromethyl-substituted 1,2,4-triazoles are also used in the field of agrochemicals . The presence of the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Biological Applications

In biology, these compounds are used due to their broad-spectrum pharmaceutical activity . The method offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

Functional Materials

Trifluoromethyl-substituted 1,2,4-triazoles are used in the development of functional materials . The unique character of the fluorine atom significantly improves the properties of the parent molecules .

Ligand Chemistry

In ligand chemistry, these compounds are used due to their ability to form complexes with various metals . This property makes them useful in a variety of applications, including catalysis and materials science .

Antibacterial Activity

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized . All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Cytotoxic Activity

The synthesized molecules of this compound have shown cytotoxic activity against breast cancer cell lines . This opens up potential avenues for the development of new anticancer drugs .

将来の方向性

The future directions for this compound could involve further exploration of its therapeutic potentials. For instance, similar compounds have shown promising results in anticancer research . Therefore, this compound could be studied for its potential anticancer properties and other therapeutic applications.

特性

IUPAC Name |

4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N4O2S/c12-11(13,14)9-15-16-10-18(9)17-7(21-10)5-1-3-6(4-2-5)8(19)20/h1-4H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONHTHDJTHMSGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

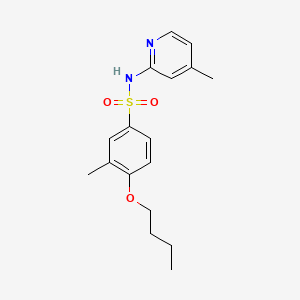

![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)

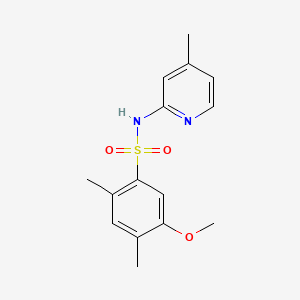

![2-{4-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604255.png)

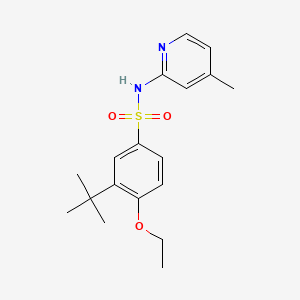

![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

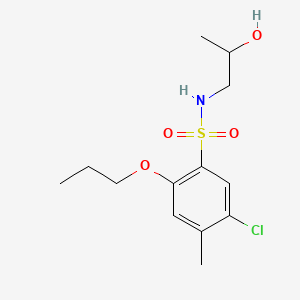

![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

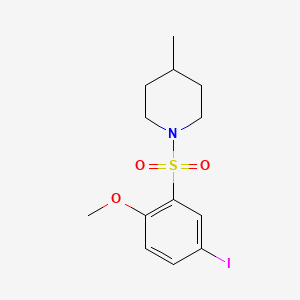

![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)

![2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B604264.png)

![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)